3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a heterocyclic compound that features a unique combination of a furan ring, a naphthylmethylthio group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-furylamine with naphthylmethyl chloride in the presence of a base to form the intermediate 2-furyl-naphthylmethylamine. This intermediate is then reacted with thiourea and an appropriate oxidizing agent to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The naphthylmethylthio group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and triazole rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)phthalides: Similar in structure but with different functional groups.
N-(3-(2-Furyl)-2-propenylidene)-4-(1-naphthylmethyl)-1-piperazinamines: Shares the furan and naphthylmethyl groups but differs in the triazole ring.
Uniqueness
3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its combination of a furan ring, a naphthylmethylthio group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H14N4OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H14N4OS/c18-21-16(15-9-4-10-22-15)19-20-17(21)23-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11,18H2 |
InChI Key |
WQDWGCFECWBRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CO4 |
Origin of Product |
United States |
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